An In-Depth Technical Guide to the Synthesis of 2-[4-(tert-pentyl)phenoxy]acetic Acid
An In-Depth Technical Guide to the Synthesis of 2-[4-(tert-pentyl)phenoxy]acetic Acid
This guide provides a comprehensive overview of a robust and efficient synthetic route for 2-[4-(tert-pentyl)phenoxy]acetic acid. The synthesis is presented in two key stages: the acid-catalyzed alkylation of phenol to produce the intermediate 4-(tert-pentyl)phenol, followed by a Williamson ether synthesis to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical process parameters.
Introduction
2-[4-(tert-pentyl)phenoxy]acetic acid is a member of the phenoxyacetic acid class of compounds, which have garnered significant interest in medicinal chemistry and materials science. The structural motif of a substituted phenoxyacetic acid is present in various biologically active molecules, including herbicides and pharmaceuticals. The tert-pentyl group, a bulky hydrophobic moiety, can significantly influence the physicochemical properties and biological activity of the parent compound. A reliable and scalable synthesis of this molecule is therefore of considerable importance for further research and development.
Synthetic Strategy Overview
The synthesis of 2-[4-(tert-pentyl)phenoxy]acetic acid is efficiently achieved through a two-step process. The first step involves the Friedel-Crafts alkylation of phenol with isoamylene in the presence of an acid catalyst to selectively produce 4-(tert-pentyl)phenol. The second step is the classic Williamson ether synthesis, where the synthesized 4-(tert-pentyl)phenol is deprotonated to its corresponding phenoxide and subsequently reacted with a haloacetic acid derivative to form the desired ether linkage.
Caption: Overall synthetic workflow for 2-[4-(tert-pentyl)phenoxy]acetic acid.
Part 1: Synthesis of 4-(tert-pentyl)phenol
The commercial production of 4-(tert-pentyl)phenol involves the alkylation of phenol with isoamylene, which is typically a mixture of 2-methyl-1-butene and 2-methyl-2-butene.[1] This reaction is catalyzed by an acid. While various acid catalysts can be employed, solid acid catalysts such as silica-alumina, zeolites, or acidic ion-exchange resins are often preferred in industrial settings due to their ease of separation and recyclability.[2]
Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the alkene (isoamylene) to form a stable tertiary carbocation. This carbocation then acts as the electrophile, attacking the electron-rich phenol ring. The para-position is the major site of substitution due to the steric hindrance at the ortho-positions and the directing effect of the hydroxyl group.
Experimental Protocol
Materials:
-
Phenol
-
Isoamylene (mixture of 2-methyl-1-butene and 2-methyl-2-butene)
-
Acidic catalyst (e.g., Amberlyst 15 ion-exchange resin)
-
Toluene (or another suitable solvent)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phenol and the acidic catalyst.
-
Heat the mixture to the desired reaction temperature (typically between 60-120°C).
-
Slowly add isoamylene to the reaction mixture over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours to ensure complete conversion.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The resulting solution containing 4-(tert-pentyl)phenol can be purified by fractional distillation under reduced pressure.[1]
Part 2: Synthesis of 2-[4-(tert-pentyl)phenoxy]acetic acid via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[3] In this step, the hydroxyl group of 4-(tert-pentyl)phenol is deprotonated by a strong base to form a nucleophilic phenoxide ion. This phenoxide then displaces a halide from a haloacetic acid in an SN2 reaction to form the final product.[3]
Mechanistic Insight
The reaction is a classic bimolecular nucleophilic substitution (SN2).[3] The phenoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of chloroacetic acid, which bears the leaving group (chloride). The use of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial to ensure the complete formation of the highly reactive phenoxide.[4]
Experimental Protocol
Materials:
-
4-(tert-pentyl)phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether (or another suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(tert-pentyl)phenol in an aqueous solution of sodium hydroxide. Gentle warming may be necessary to facilitate dissolution.
-
To this solution, add a solution of chloroacetic acid in water.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 1-2 hours.[5]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid until the pH is acidic (test with litmus paper). The product will precipitate out of the solution.[5]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, the crude solid can be recrystallized from a suitable solvent, such as a mixture of ethanol and water.[6]
Data Summary
| Parameter | Step 1: Alkylation of Phenol | Step 2: Williamson Ether Synthesis |
| Starting Materials | Phenol, Isoamylene | 4-(tert-pentyl)phenol, Chloroacetic acid |
| Reagents | Acid Catalyst | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Toluene (optional) | Water |
| Reaction Temperature | 60-120 °C | 90-100 °C (Reflux) |
| Reaction Time | 3-6 hours | 1-2 hours |
| Work-up | Filtration, Distillation | Acidification, Filtration, Extraction |
| Purification | Fractional Distillation | Recrystallization |
| Typical Yield | >90% | >85% |
Characterization
The final product, 2-[4-(tert-pentyl)phenoxy]acetic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: To determine the purity of the crystalline product.
-
1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, ether C-O stretch).
-
Mass Spectrometry (MS): To determine the molecular weight.
Safety Considerations
-
Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Isoamylene: Flammable liquid. Keep away from ignition sources.
-
Chloroacetic acid: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.[5]
-
Sodium Hydroxide/Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
References
-
Australian Industrial Chemicals Introduction Scheme. (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]
- Google Patents. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
-
GOV.UK. (2008). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (1986). US4568778A - Process for producing tert-amylphenols.
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
- Google Patents. (2010). CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol.
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (2014). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. Retrieved from [Link]
- Google Patents. (2007). CN1927809A - Preparation method of t-butylphenyl acetic acid.
- Google Patents. (1951). US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds.
-
Organic Syntheses. (n.d.). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Pentylphenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of n-Butyl 4-Chlorophenyl Sulfide. Retrieved from [Link]
-
MDPI. (2021). The Purification and Characterization of a Cutinase-like Enzyme with Activity on Polyethylene Terephthalate (PET) from a Newly Isolated Bacterium Stenotrophomonas maltophilia PRS8 at a Mesophilic Temperature. Retrieved from [Link]
-
University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]
-
PubMed Central. (2024). Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions. Retrieved from [Link]
-
PubMed Central. (2020). Mechanochemical Synthesis and Physicochemical Characterization of Previously Unreported Praziquantel Solvates with 2-Pyrrolidone and Acetic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Rhodium(II)-Catalyzed Intramolecular C-H Amination: 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. Retrieved from [Link]
-
Quora. (2022). What is the role of sodium hydroxide in the reaction between phenol and chloroform?. Retrieved from [Link]
- Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
GOV.UK. (2007). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Retrieved from [Link]
-
MDPI. (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. Retrieved from [Link]
Sources
- 1. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
